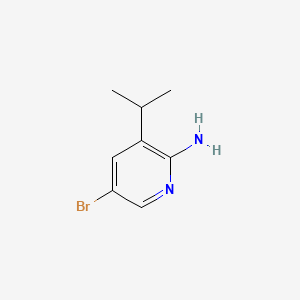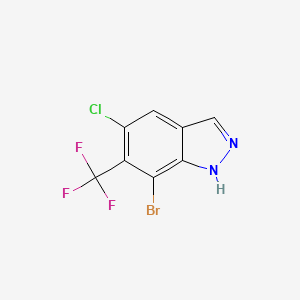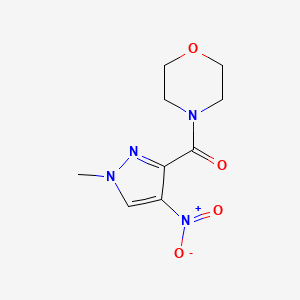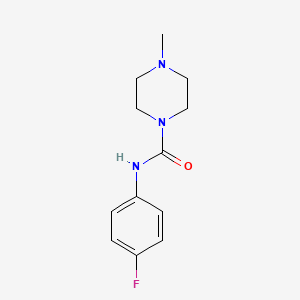![molecular formula C15H14N2O2 B15364496 1-Benzyl-4-methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylic acid CAS No. 1240566-66-8](/img/structure/B15364496.png)
1-Benzyl-4-methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-4-methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylic acid is a complex organic compound belonging to the class of pyrrolopyrroles. This compound features a fused pyrrole ring system, which is known for its biological and chemical significance. The presence of a benzyl group and a carboxylic acid moiety adds to its structural complexity and potential reactivity.
Synthetic Routes and Reaction Conditions:
Multicomponent Reactions (MCRs): One common synthetic route involves multicomponent reactions, where starting materials such as aromatic aldehydes, p-anisidine, and butane-2,3-dione are reacted in acetic acid at elevated temperatures. This method allows for the formation of the pyrrolopyrrole core structure.
Three-Component Synthesis: Another approach is the three-component synthesis, which involves the reaction of different starting materials to form the pyrrolopyrrole skeleton. This method is advantageous due to its simplicity and efficiency.
Industrial Production Methods: Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms are also employed to enhance production efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the carboxylic acid group, leading to the formation of corresponding carboxylates.
Reduction: Reduction reactions can target the pyrrolopyrrole core, potentially leading to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at various positions on the pyrrolopyrrole ring, facilitated by electrophilic or nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitutions may involve alkyl halides.
Major Products Formed:
Oxidation Products: Carboxylates and other oxidized derivatives.
Reduction Products: Reduced pyrrolopyrrole derivatives.
Substitution Products: Substituted pyrrolopyrroles with various functional groups.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic structures.
Biology: It has shown potential as a bioactive molecule, with applications in studying biological processes and developing new therapeutic agents.
Medicine: Research is ongoing to explore its use in drug discovery, particularly in the development of anticancer and antimicrobial agents.
Industry: The compound's unique structure makes it valuable in the synthesis of advanced materials, such as organic semiconductors and photovoltaic materials.
作用機序
The mechanism by which 1-Benzyl-4-methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylic acid exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can include inhibition of specific enzymes or modulation of signaling pathways.
類似化合物との比較
Indole Derivatives: These compounds share the indole core structure and exhibit similar biological activities.
Pyrrole Derivatives:
Uniqueness: 1-Benzyl-4-methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylic acid stands out due to its specific combination of functional groups and fused ring system, which can lead to unique reactivity and biological activity compared to other similar compounds.
特性
CAS番号 |
1240566-66-8 |
|---|---|
分子式 |
C15H14N2O2 |
分子量 |
254.28 g/mol |
IUPAC名 |
4-benzyl-1-methylpyrrolo[3,2-b]pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C15H14N2O2/c1-16-8-7-12-13(16)9-14(15(18)19)17(12)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,18,19) |
InChIキー |
QJMDAIWMMNWREM-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC2=C1C=C(N2CC3=CC=CC=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


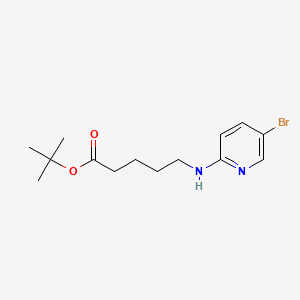
![methyl 2-[1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate](/img/structure/B15364420.png)
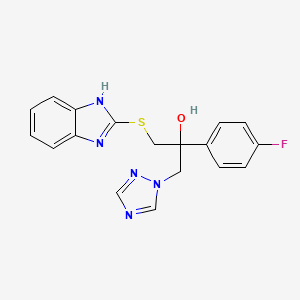
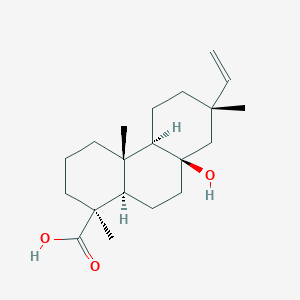
![N-([1,1'-Biphenyl]-3-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-2-amine](/img/structure/B15364442.png)
![3-Bromo-6H-pyrano[3,4-B]pyridin-5(8H)-one](/img/structure/B15364444.png)
![5-Chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15364445.png)
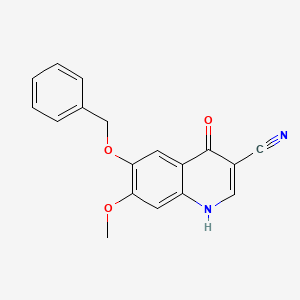
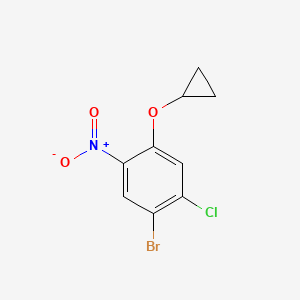
![n-[2-(4-Chlorophenyl)benzofuran-5-yl]acetamidine](/img/structure/B15364458.png)
